molecular formula C18H20O4 B1378860 3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid CAS No. 1423028-78-7

3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid

Cat. No.: B1378860
CAS No.: 1423028-78-7
M. Wt: 300.3 g/mol
InChI Key: KXIZDHAFHFEPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid is a high-purity chemical compound intended for research use only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or any personal use. This compound features a unique molecular structure that incorporates a benzyl-protected phenol group and a sterically hindered 3-hydroxy-2,2-dimethylpropanoic acid moiety, also known as a 3-hydroxypivalic acid derivative . This combination makes it a valuable building block in organic and medicinal chemistry research. Its potential applications include serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical development, particularly in creating compounds with specific stereocenters and tailored physicochemical properties. The benzyloxy group offers a protective handle for further synthetic manipulations, allowing researchers to explore novel chemical spaces. The structural characteristics of this compound suggest it may be of interest in projects related to drug discovery, material science, and as a precursor for the development of biologically active molecules. Researchers can utilize this compound to study structure-activity relationships (SAR) and to develop new synthetic methodologies. For research purposes only.

Properties

IUPAC Name

3-hydroxy-2,2-dimethyl-3-(3-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-18(2,17(20)21)16(19)14-9-6-10-15(11-14)22-12-13-7-4-3-5-8-13/h3-11,16,19H,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIZDHAFHFEPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170930
Record name Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423028-78-7
Record name Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423028-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the protection of the phenol group followed by the introduction of the benzyloxy group. The hydroxy and dimethylpropanoic acid functionalities are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzyloxyphenyl compounds exhibit promising anticancer properties. The structural features of 3-[3-(benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis. A study demonstrated that compounds with similar structures showed inhibition of tumor growth in preclinical models, suggesting that this compound could be a candidate for further investigation in cancer therapy.

Anti-inflammatory Properties
Compounds with hydroxyl groups are often explored for their anti-inflammatory effects. The presence of the benzyloxy group in this compound may contribute to its ability to modulate inflammatory pathways. Preliminary studies have indicated that similar compounds can reduce the production of pro-inflammatory cytokines, which could make this compound a valuable candidate for treating inflammatory diseases.

Enzyme Inhibition Studies
The compound's structural similarity to known enzyme inhibitors suggests potential applications in studying enzyme kinetics and inhibition mechanisms. For instance, it could be used to investigate its effect on enzymes involved in metabolic pathways related to diseases such as diabetes or obesity.

Case Study: Enzyme Interaction
A study conducted on structurally similar compounds revealed that they could inhibit specific enzymes by mimicking substrate interactions. If this compound exhibits similar behavior, it could provide insights into designing selective inhibitors for therapeutic use.

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Biological Activity Key Findings
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid 4-Chlorophenyl HDAC inhibition, antitumor activity (HeLa cells: IC₅₀ = 0.69–11 µM) Superior to doxorubicin (IC₅₀ = 2.29 µM) in antiproliferative assays .
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide Hydrazide derivative Precursor for metal complexes (Cu(II), Ni(II), La(III)) with enhanced cytotoxicity Metal complexes show improved tumor cell inhibition via CDK8 kinase targeting .
3-Hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic acid) No aryl substitution Industrial applications (polymer synthesis, cosmetics) Lacks significant bioactivity; used as a building block in organic synthesis.
3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid Benzo[b]thiophene substitution Not explicitly reported; likely explored as a pharmaceutical intermediate Structural similarity suggests potential enzyme inhibition or ligand activity.

Key Comparative Insights

Substituent Effects on Bioactivity The 4-chlorophenyl analog demonstrates potent HDAC inhibition and cytotoxicity, attributed to its electron-withdrawing group enhancing interactions with enzyme active sites . Hydrazide derivatives of 3-(4-chlorophenyl) analogs exhibit enhanced activity when complexed with metals (e.g., Cu(II)), suggesting that functional group modifications (e.g., chelation) could be a viable strategy for improving the target compound’s efficacy .

Synthetic Pathways The synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid involves hydrolysis of its methyl ester precursor using KOH in ethanol , a method likely applicable to the benzyloxy-substituted analog. Hydrazide derivatives are prepared via hydrazine hydrate reflux, a reaction that could be adapted for the target compound to generate bioactive intermediates .

Computational Insights

  • Docking studies of 3-(4-chlorophenyl) analogs (e.g., Compound 7a) reveal hydrogen bonding with TRAP1 ATP-binding site residues (e.g., Asp170, Asn171), highlighting the importance of hydroxy and carbonyl groups in target engagement . The benzyloxy group’s larger size may necessitate adjustments in molecular design to avoid steric clashes.

Data Table: Physicochemical and Pharmacological Properties

Property 3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic Acid 3-(4-Chlorophenyl) Analog Hydroxypivalic Acid
Molecular Weight ~314.3 g/mol (estimated) 242.7 g/mol 118.1 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) 2.8 0.2
HDAC Inhibition (IC₅₀) Not reported 0.69–11 µM N/A
Antitumor Activity (HeLa) Not tested IC₅₀ = 0.69–11 µM Inactive

Biological Activity

3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid (commonly referred to as BPHDA) is a compound of significant interest in pharmaceutical and biomedical research due to its unique structural properties and potential biological activities. This article explores the biological activity of BPHDA, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C18H20O4
  • Molecular Weight : 300.34 g/mol
  • CAS Number : 1423028-78-7

BPHDA exhibits a range of biological activities attributed to its structural features, particularly the benzyloxy group. The following mechanisms have been identified:

  • Anticancer Activity :
    • BPHDA has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can selectively inhibit the proliferation of cancer cells by targeting specific pathways involved in apoptosis and cell cycle regulation .
    • Case Study : In vitro tests demonstrated that a derivative of BPHDA exhibited cytotoxicity with IC50 values of 2.13 ± 0.80 µM against MCF-7 breast cancer cells, indicating strong potential for further development in cancer therapy.
  • Interaction with Cellular Targets :
    • Research indicates that BPHDA may interact with heat shock proteins and other cellular targets involved in stress responses, which are crucial for understanding its therapeutic potential .
    • Binding Affinity Studies : Interaction studies have shown that BPHDA has binding affinities to various biological targets, enhancing its relevance in drug design.

Synthesis and Derivatives

BPHDA can be synthesized through several methods involving benzylic oxidations and reductions. The synthesis typically involves:

  • Catalytic Reactions : Utilizing reducing metals in acidic conditions or palladium-catalyzed Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Table 1: Comparison of BPHDA Derivatives

Compound NameStructural FeaturesUnique Aspects
BPHDABenzyloxy group on phenyl ringPotential anticancer properties
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acidChlorine substituentExhibits potent anti-cancer properties
3-(4-Methoxyphenyl)-3-hydroxy-2,2-dimethylpropanoic acidMethoxy groupAltered solubility and biological activity

Biological Activity Studies

  • Cytotoxicity Assays :
    • Various studies have assessed the cytotoxic effects of BPHDA on different cancer cell lines, revealing significant inhibitory effects on cell viability.
    • Example Results : IC50 values were reported as follows:
      • MCF-7 (breast cancer): 2.13 ± 0.80 µM
      • SiHa (cervical cancer): 4.34 ± 0.98 µM
      • PC-3 (prostate cancer): 4.46 ± 0.53 µM.
  • Mechanistic Insights :
    • The anticancer effects are believed to stem from the induction of apoptosis through mitochondrial pathways and modulation of cell cycle checkpoints .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid?

  • Methodological Answer : A common approach involves esterification followed by functional group modification. For example, methyl esters of structurally similar compounds (e.g., 3-(4-chlorophenyl) derivatives) are synthesized via reflux with hydrazine hydrate to yield hydrazide intermediates, which can undergo further transformations . Key steps include optimizing reaction time (e.g., 9 hours for hydrazide formation) and solvent selection (e.g., ethanol for reflux). Crystallization from ethyl alcohol is often used for purification.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using trimethylsilyl (TMS) derivatives, aids in resolving complex proton environments, such as distinguishing hydroxyl and benzyloxy groups . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography, processed via SHELX software, resolves stereochemistry but requires high-quality single crystals and iterative refinement .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Methodological Answer : The compound’s benzyloxy group enhances lipophilicity, necessitating polar aprotic solvents (e.g., DMF or DMSO) for dissolution. Stability tests under varying pH (e.g., 3–9) and temperatures (4°C to 40°C) are critical, as the ester and hydroxyl groups may hydrolyze. Analogous compounds show degradation above 60°C, suggesting storage at −20°C for long-term stability .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s anti-inflammatory activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal that electron-donating groups (e.g., methoxy) at the para position enhance activity by modulating lipophilicity (log P). For instance, 3,4-dihydroxyphenyl derivatives exhibit higher GI absorption (bioavailability score: 0.56) but poor blood-brain barrier penetration . Competitive binding assays (e.g., COX-2 inhibition) and molecular docking simulations can quantify substituent effects.

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

  • Methodological Answer : Discrepancies in electron density maps (e.g., disordered benzyloxy groups) are addressed using SHELXL’s restraints for bond lengths and angles. High-resolution data (≤1.0 Å) and twin refinement (via HKLF5 format) improve model accuracy. For ambiguous hydroxyl positions, hydrogen-bonding networks validated via PLATON or Mercury software provide additional constraints .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Phosphorus-based reagents (e.g., BOP) improve coupling efficiency in esterification .
  • Solvent Optimization : Polar solvents (e.g., DMF) enhance reactivity but may require post-reaction removal via vacuum distillation.
  • Temperature Gradients : Stepwise heating (e.g., 60°C for initiation, 100°C for completion) minimizes side reactions. Pilot batches using Design of Experiments (DoE) identify critical parameters .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models in software like Schrödinger’s QikProp or ADMET Predictor estimate log P (optimal range: 2.5–3.5), solubility (≥50 μM), and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, while DFT calculations (e.g., Gaussian 16) evaluate metabolic stability of the benzyloxy group .

Data Contradiction Analysis

Q. How to reconcile conflicting log P values reported in literature?

  • Methodological Answer : Discrepancies arise from measurement techniques:

  • Experimental : Shake-flask (gold standard) vs. HPLC-derived log P.
  • Computational : Consensus models (e.g., average of ClogP, ACD/logP) reduce bias.
    For analogs like 3-(4-hydroxyphenyl)propanoic acid, shake-flask log P = 1.2 vs. predicted 1.5, highlighting the need for experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.